molecular formula C13H11ClN2O3S B12733070 1H-Imidazole, 4,5-dihydro-2-(5-((4-chlorophenyl)sulfonyl)-2-furanyl)- CAS No. 75745-80-1

1H-Imidazole, 4,5-dihydro-2-(5-((4-chlorophenyl)sulfonyl)-2-furanyl)-

Cat. No.: B12733070
CAS No.: 75745-80-1
M. Wt: 310.76 g/mol
InChI Key: UUXBGWTZVOAUBC-UHFFFAOYSA-N
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Description

1H-Imidazole, 4,5-dihydro-2-(5-((4-chlorophenyl)sulfonyl)-2-furanyl)- is a heterocyclic compound that features an imidazole ring fused with a furan ring and a chlorophenyl sulfonyl group This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 4,5-dihydro-2-(5-((4-chlorophenyl)sulfonyl)-2-furanyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the furan ring and the chlorophenyl sulfonyl group. Key reagents and conditions include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4,5-dihydro-2-(5-((4-chlorophenyl)sulfonyl)-2-furanyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazole, 4,5-dihydro-2-(5-((4-chlorophenyl)sulfonyl)-2-furanyl)- is unique due to the presence of the chlorophenyl sulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

75745-80-1

Molecular Formula

C13H11ClN2O3S

Molecular Weight

310.76 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)sulfonylfuran-2-yl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C13H11ClN2O3S/c14-9-1-3-10(4-2-9)20(17,18)12-6-5-11(19-12)13-15-7-8-16-13/h1-6H,7-8H2,(H,15,16)

InChI Key

UUXBGWTZVOAUBC-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC=C(O2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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